![molecular formula C7H13NO B1287013 2-Azabicyclo[2.2.1]heptan-3-ylmethanol CAS No. 347381-85-5](/img/structure/B1287013.png)
2-Azabicyclo[2.2.1]heptan-3-ylmethanol
Overview
Description
2-Azabicyclo[2.2.1]heptan-3-ylmethanol is a bicyclic compound with the molecular formula C7H13NO. It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with various electrophilic reagents to give addition products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptan-3-ylmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction with m-chloroperoxybenzoic acid (MCPBA) gives the epoxide as a major product .
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for the oxidation of this compound to form epoxides.
Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Various electrophilic reagents can be used to introduce different functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated derivatives, and various polyfunctionalized bicyclic systems .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-3-ylmethanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound’s unique structure makes it valuable for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic framework can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Azabicyclo[2.2.1]heptane-3-methanol: A similar compound with a different substitution pattern on the bicyclic framework.
Uniqueness
2-Azabicyclo[2.2.1]heptan-3-ylmethanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGOIZORGVFPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol in the development of new catalytic systems?
A: (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol serves as a crucial starting material for synthesizing chiral AMPP ligands. [] These ligands exhibit promising enantioselectivity in rhodium-catalyzed asymmetric hydrogenation reactions, a fundamental process in the production of chiral compounds. [] The ability to control the chirality of molecules is paramount in pharmaceutical development, as enantiomers (mirror image molecules) can possess vastly different biological activities.
Q2: How does the structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol contribute to the properties of the resulting AMPP ligands?
A: The rigid bicyclic structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol and the presence of both nitrogen and oxygen atoms within its framework are key. These structural features allow for the controlled introduction of different phosphine groups during the synthesis of AMPP ligands. The specific arrangement of these phosphine groups, dictated by the starting material's structure, ultimately influences the steric environment around the metal center in the catalyst. This steric control plays a vital role in achieving high enantioselectivity during asymmetric hydrogenation reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


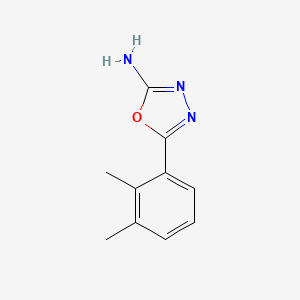

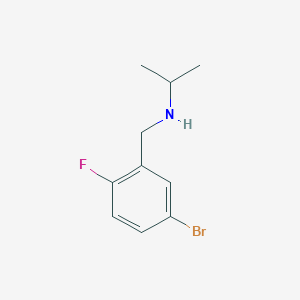

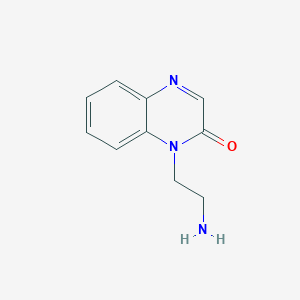

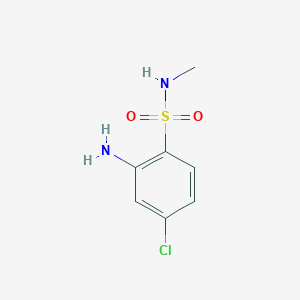
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)
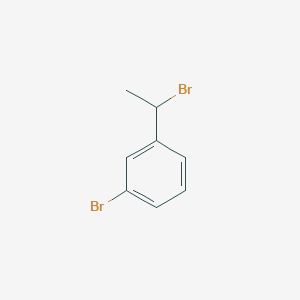
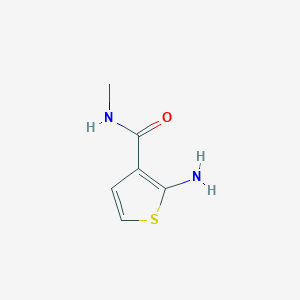
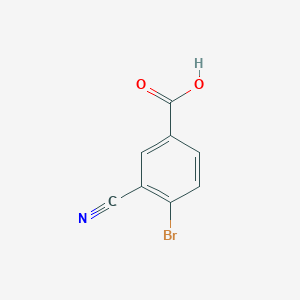

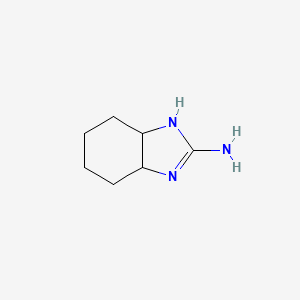
![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
